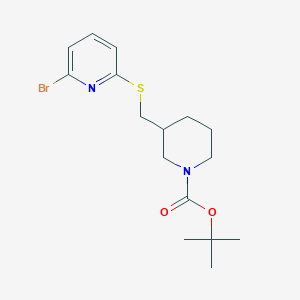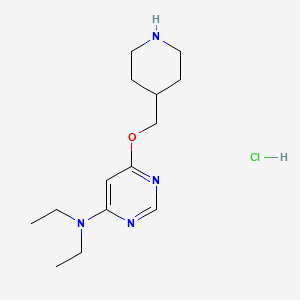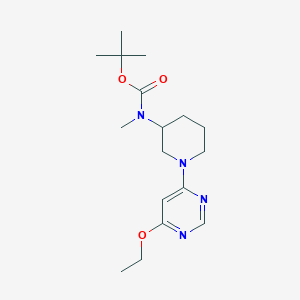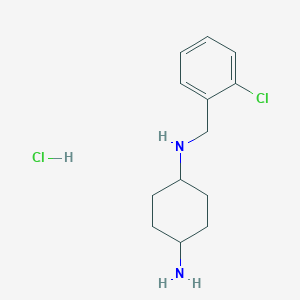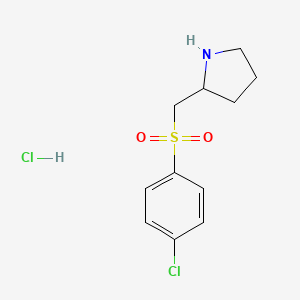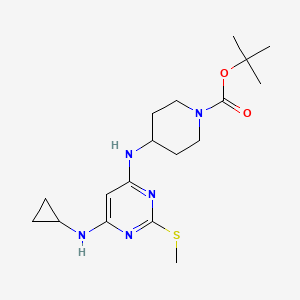
5-(4-Methoxyphenoxy)-2-(methylthio)pyrimidine-4,6-diol
Vue d'ensemble
Description
The compound "5-(4-Methoxyphenoxy)-2-(methylthio)pyrimidine-4,6-diol" is a pyrimidine derivative, which is a class of compounds that have been extensively studied due to their wide range of biological activities. Pyrimidine derivatives are known to exhibit antiviral, antibacterial, and anticancer properties, among others. The specific functional groups attached to the pyrimidine ring, such as methoxyphenoxy and methylthio, can significantly influence the compound's chemical behavior and biological activity.
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves the formation of the pyrimidine ring through cyclization reactions, followed by various functionalization steps. For example, the synthesis of 2-amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidines involves the conversion of a key intermediate to a bromo-substituted compound, followed by an Ullmann reaction to introduce various substituents . Similarly, the synthesis of 2,4-diamino-6-hydroxypyrimidines substituted at position 5 involves C5-alkylation or cyclization, followed by alkylation with phosphonate groups . These methods could potentially be adapted for the synthesis of "this compound" by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is characterized by electron delocalization within the pyrimidine ring, which can affect the compound's reactivity and interaction with biological targets. For instance, the molecular structures of various 4-amino-2-methylthio-6-oxo-1,6-dihydropyrimidines show extensive electron delocalization . This feature is likely to be present in "this compound" as well, influencing its chemical and biological properties.
Chemical Reactions Analysis
Pyrimidine derivatives undergo a variety of chemical reactions, including aminolysis, halogenation, and nucleophilic substitution. The aminolysis of methoxy or methylthio pyrimidines, for example, is used to prepare aminopyrimidines . Halogenation reactions are also common, as seen in the synthesis of 5-halogen-substituted pyrimidines . These reactions could be relevant to the chemical manipulation of "this compound" for the introduction of new functional groups or for the preparation of analogs.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives, such as ionization constants and ultraviolet spectra, are influenced by their substituents. For example, the ionization constants and ultraviolet spectra of 2-amino-4-methoxy-6-methyl-pyrimidine and its derivatives have been recorded, providing insight into their chemical behavior . The physical properties of "this compound" would similarly be affected by its methoxyphenoxy and methylthio groups, which could impact its solubility, stability, and reactivity.
Applications De Recherche Scientifique
Pyrimidine Derivatives in Drug Development
Pyrimidine derivatives have been extensively studied for their pharmacological potential, showcasing a variety of biological activities. For instance, substituted tetrahydropyrimidine derivatives have demonstrated significant in vitro anti-inflammatory activities, suggesting their potential as leads for anti-inflammatory drugs (Gondkar, Deshmukh, & Chaudhari, 2013). Similarly, functionalized quinazolines and pyrimidines have been identified for their applications in optoelectronic materials, indicating the versatility of pyrimidine scaffolds in various scientific domains (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Pyrimidine-Based Optical Sensors
Pyrimidine derivatives have also been applied in the development of optical sensors, leveraging their ability to form both coordination and hydrogen bonds, which makes them suitable for use as sensing probes. This application underscores the compound's potential in analytical chemistry and diagnostics (Jindal & Kaur, 2021).
Anticancer Applications
Among the various biological activities of pyrimidine derivatives, their anticancer properties are notably significant. Pyrimidine-based compounds have been investigated for their potential to act as anticancer agents, with various derivatives showing promising activity against different cancer cell lines. The structural diversity and the ability to modify pyrimidine rings have facilitated the development of numerous compounds with targeted anticancer effects (Kaur et al., 2014).
Propriétés
IUPAC Name |
4-hydroxy-5-(4-methoxyphenoxy)-2-methylsulfanyl-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4S/c1-17-7-3-5-8(6-4-7)18-9-10(15)13-12(19-2)14-11(9)16/h3-6H,1-2H3,(H2,13,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHSAWOUGBNZSFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=C(N=C(NC2=O)SC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601166639 | |
| Record name | 4(3H)-Pyrimidinone, 6-hydroxy-5-(4-methoxyphenoxy)-2-(methylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601166639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1375064-42-8 | |
| Record name | 4(3H)-Pyrimidinone, 6-hydroxy-5-(4-methoxyphenoxy)-2-(methylthio)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1375064-42-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4(3H)-Pyrimidinone, 6-hydroxy-5-(4-methoxyphenoxy)-2-(methylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601166639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




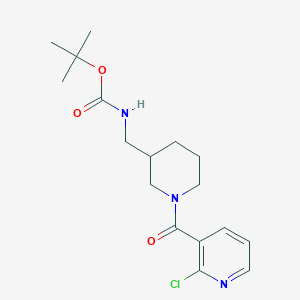
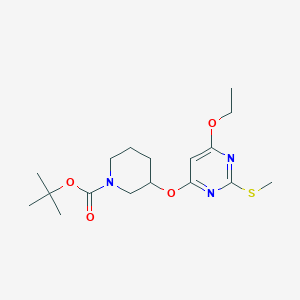
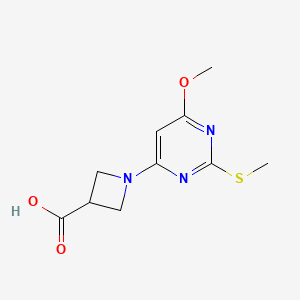
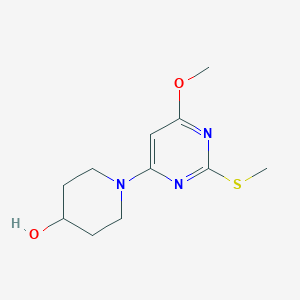
![4-[(6-Methoxy-pyrimidin-4-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B3027666.png)

